molecular formula C12H13NO3 B142656 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 73942-87-7

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No. B142656
CAS RN: 73942-87-7
M. Wt: 219.24 g/mol
InChI Key: CPNZASIAJKSBBH-UHFFFAOYSA-N
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Patent
US04604389

Procedure details

A solution of N-(2,2-dimethoxyethyl)-3,4-dimethoxy-phenylacetamide (600.6 g) in concentrated hydrochloric acid (3 liters) is mixed with glacial acetic acid (3 liters). After being left to stand for 17 hours at ambient temperature and mixture is poured onto ice. The crystals obtained are suction filtered, washed with water until neutral and dried.
Quantity
600.6 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5][C:6](=[O:18])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1.C(O)(=O)C>Cl>[CH3:15][O:14][C:11]1[C:10]([O:16][CH3:17])=[CH:9][C:8]2[CH2:7][C:6](=[O:18])[NH:5][CH:4]=[CH:3][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
600.6 g
Type
reactant
Smiles
COC(CNC(CC1=CC(=C(C=C1)OC)OC)=O)OC
Name
Quantity
3 L
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 L
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After being left
ADDITION
Type
ADDITION
Details
mixture is poured onto ice
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
COC1=CC2=C(CC(NC=C2)=O)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.